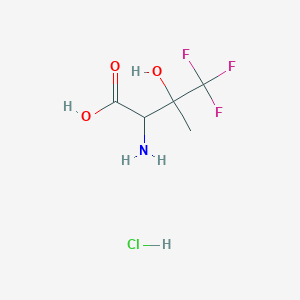

2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride

Beschreibung

2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride is a fluorinated β-amino acid derivative characterized by a trifluoromethyl group at the C4 position, a hydroxyl group at C3, and a methyl branch at the same carbon. These features enhance metabolic stability and bioavailability compared to non-fluorinated analogs, making such compounds of interest in medicinal chemistry and drug formulation .

Eigenschaften

IUPAC Name |

2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO3.ClH/c1-4(12,5(6,7)8)2(9)3(10)11;/h2,12H,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXHASXGEXGGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)(C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Hydrolysis of esters: Starting from the corresponding ester, hydrolysis can be performed under acidic or basic conditions to yield the desired compound.

Reduction of nitriles: The nitrile group can be reduced using hydrogenation or other reducing agents to form the amino group.

Halogenation and subsequent hydrolysis:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and sulfonates are used for substitution reactions.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Amines and alcohols

Substitution: Alkylated derivatives

Wissenschaftliche Forschungsanwendungen

2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the hydroxyl group can form hydrogen bonds with biological targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 2-Amino-4,4,4-trifluorobutyric acid HCl | 15959-93-0 | C₄H₆ClF₃NO₂ | Not reported | Free carboxylate, no hydroxyl |

| Methyl 3-amino-4,4,4-trifluorobutyrate HCl | 169605-23-6 | C₅H₉ClF₃NO₂ | 96–101 | Esterified, enhanced lipophilicity |

| (R)-3-Amino-4-(2-TFM-phenyl)butanoic acid HCl | 332061-78-6 | C₁₁H₁₃ClF₃NO₂ | Not reported | Aromatic substitution, chiral center |

Biologische Aktivität

2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride (CAS No. 1214046-20-4) is a synthetic amino acid derivative characterized by its unique trifluoromethyl and hydroxy functional groups. This compound has garnered attention in biochemical research and pharmaceutical development due to its potential biological activities and applications. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Structure and Composition

- Molecular Formula : C5H10ClF3NO3

- Molecular Weight : 187.12 g/mol

- Functional Groups : Amino group, trifluoromethyl group, hydroxy group

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClF3NO3 |

| Molecular Weight | 187.12 g/mol |

| CAS Number | 1214046-20-4 |

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders.

- Modulation of Protein Interactions : It may influence protein-protein interactions, affecting cellular signaling pathways and metabolic processes.

- Antimicrobial Properties : Some studies suggest that this compound can exhibit antimicrobial activity against certain bacterial strains, potentially through interference with their metabolic functions.

Study 1: Enzyme Inhibition

A study conducted on the effects of 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid on enzyme activity demonstrated a significant inhibition of a key enzyme involved in amino acid metabolism at concentrations above 50 µM. This inhibition was linked to a decrease in the secretion of metabolic byproducts, suggesting a potential role in regulating metabolic pathways (Pendergrass et al., 2022) .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against various strains of Staphylococcus aureus. Results indicated that at concentrations of 25 µM to 100 µM, it reduced bacterial growth by up to 70%, indicating its potential as an antimicrobial agent (Wani et al., 2016) .

Pharmaceutical Development

The unique structure of 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid makes it a valuable candidate for drug development, particularly for treatments targeting metabolic disorders and bacterial infections.

Cosmetic Chemistry

Research into the cosmetic applications of this compound suggests potential benefits for skin health due to its moisturizing properties and ability to modulate skin cell metabolism.

Food Industry Applications

There is ongoing exploration into the use of this compound as a food additive or flavor enhancer due to its amino acid characteristics, which may contribute to functional food development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride, and how can experimental parameters be optimized?

- Methodological Answer : A common approach involves enantioselective synthesis using chiral auxiliaries or catalysts. For example, trifluoro-hydroxy derivatives can be prepared via asymmetric reduction of ketones or ester intermediates, followed by amination and acid hydrolysis . Optimization should employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors. Statistical tools like response surface methodology (RSM) minimize experimental runs while maximizing data robustness .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Elemental Analysis : Validate empirical formula (e.g., C₅H₈F₃NO₃·HCl) with ≤0.3% deviation .

- Optical Rotation : Determine enantiomeric purity using polarimetry (e.g., [α]D = -20.9° for (S)-enantiomers in CHCl₃) .

- Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H NMR to resolve hydroxyl/amine protons. Pair with HPLC (C18 column, acidic mobile phase) for purity assessment.

Q. How can stereochemical configuration be confirmed experimentally?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with chiral chromatography (e.g., Chiralpak IA column) and circular dichroism (CD) spectroscopy. Cross-validate results with synthetic intermediates’ optical rotation data, as demonstrated for structurally analogous trifluoro-hydroxy esters .

Advanced Research Questions

Q. How can computational methods predict reaction pathways or intermediate stability for this compound’s synthesis?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and Gibbs free energy profiles. Tools like GRRM or IRC analysis identify low-energy pathways. Integrate with experimental kinetics (e.g., in situ FTIR monitoring) to validate computational predictions, following ICReDD’s reaction-design framework .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting yields or byproduct profiles)?

- Methodological Answer :

- Statistical Analysis : Apply multivariate analysis (PCA or PLS) to isolate variables causing discrepancies .

- Byproduct Identification : Use LC-MS/MS or GC-MS to detect trace impurities. Compare with computational predictions of side reactions (e.g., over-fluorination or racemization).

- Reproducibility Checks : Standardize protocols for moisture-sensitive steps (amine hydrochlorides are hygroscopic) and calibrate equipment (e.g., pH meters for acid hydrolysis).

Q. How can reactor design enhance scalability for continuous synthesis of this compound?

- Methodological Answer : Implement microreactor systems to improve heat/mass transfer for exothermic amination steps. Use CFD simulations to optimize flow rates and residence times. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in flow, aligning with CRDC guidelines for reactor design .

Key Notes

- Avoid bench-scale trial-and-error: Integrate computational screening (e.g., transition-state libraries) with high-throughput experimentation .

- For stability studies: Monitor hydrolytic degradation (e.g., ester/amide bond cleavage) under accelerated conditions (40°C/75% RH) using stability-indicating assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.